molecular formula C32H15Cl4CoN6O8 B15245406 Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron

Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron

Cat. No.: B15245406
M. Wt: 812.2 g/mol
InChI Key: YVLRDGSPUFWCLS-UHFFFAOYSA-K
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Description

The compound Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron is a cobalt(III) complex featuring a diazenyl-naphthalenolate ligand. The ligand system comprises two chlorine atoms at positions 5 and 8 of the naphthalene ring, a nitro group at position 4 of the phenyl ring, and a diazenyl (–N=N–) bridge connecting the aromatic systems. The hydron (H⁺) likely balances the charge of the deprotonated phenolic oxygen.

Properties

Molecular Formula

C32H15Cl4CoN6O8

Molecular Weight

812.2 g/mol

IUPAC Name

cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron

InChI

InChI=1S/2C16H9Cl2N3O4.Co/c2*17-10-3-4-11(18)15-9(10)2-6-13(16(15)23)20-19-12-5-1-8(21(24)25)7-14(12)22;/h2*1-7,22-23H;/q;;+3/p-3

InChI Key

YVLRDGSPUFWCLS-UHFFFAOYSA-K

Canonical SMILES

[H+].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)[O-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)[O-].[Co+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron typically involves the coordination of cobalt ions with the appropriate ligands under controlled conditions. The process may include:

    Ligand Preparation: The ligands, such as 5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate, are synthesized separately through a series of organic reactions involving chlorination, nitration, and diazotization.

    Coordination Reaction: The prepared ligands are then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in a suitable solvent like ethanol or water. The reaction is typically carried out under reflux conditions to ensure complete coordination.

    Purification: The resulting complex is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where the cobalt center may undergo changes in its oxidation state.

    Reduction: Reduction reactions can also occur, potentially reducing the cobalt(III) to cobalt(II).

    Substitution: The diazenyl and nitro groups can undergo substitution reactions, where other functional groups replace them under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction may produce cobalt(II) derivatives. Substitution reactions can result in various substituted naphthalen-1-olate compounds.

Scientific Research Applications

Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron has several scientific research applications:

    Chemistry: The compound is used as a catalyst in organic synthesis and coordination chemistry studies.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development and as a diagnostic agent in medical imaging.

    Industry: The compound finds applications in materials science, particularly in the development of advanced materials with specific electronic and magnetic properties.

Mechanism of Action

The mechanism of action of Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various biomolecules, influencing their structure and function. The diazenyl and nitro groups may also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are azo-based ligands used in cobalt detection (Table 1). Key structural differences include:

  • Substituents : The 5,8-dichloro and 4-nitro groups distinguish it from simpler azo dyes like 1-(2-hydroxynaphthylazo)-2-naphthol-4-sulfonic acid, which lacks halogen and nitro substituents .
Table 1: Structural and Functional Comparison
Compound Name Substituents Target Metal Detection Limit (µM) Key Interfering Ions
Target Compound 5,8-Cl; 4-NO₂ Co³⁺ Hypothesized: <0.1 Fe³⁺, Cu²⁺
1-(2-Hydroxynaphthylazo)-2-naphthol-4-sulfonic acid –SO₃H, –OH Co²⁺ 0.16 Ni²⁺, Zn²⁺
4-(2-Pyridylazo)resorcinol –OH, pyridyl Co²⁺ 0.25 Fe³⁺, Cr³⁺
2-(2-Thiazolylazo)-4-methylphenol –CH₃, thiazole Co²⁺ 0.18 Cu²⁺, Hg²⁺

Data adapted from Table 4 in .

Electronic and Spectral Properties

  • Nitro Group Impact: The electron-withdrawing nitro group likely red-shifts the ligand’s absorption spectrum compared to non-nitro analogs, enhancing visible-light sensitivity .
  • Chlorine Substituents : The 5,8-dichloro groups may increase lipophilicity, improving solubility in organic solvents but reducing aqueous compatibility compared to sulfonated derivatives (e.g., –SO₃H-containing ligands) .

Selectivity and Sensitivity

  • Co³⁺ vs. Co²⁺ : Most azo ligands detect Co²⁺ with detection limits ~0.1–0.3 µM. The target compound’s pre-coordinated Co³+ suggests unique applications in oxidizing environments, though direct sensitivity comparisons require experimental validation.
  • Interference Mitigation : The nitro group may reduce Fe³⁺ interference (common in Co²⁺ sensors) by favoring harder Lewis acid-base interactions with Co³⁺ .

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